molecular formula C7H8ClN3O B1413096 N-((5-Chloropyrazin-2-yl)methyl)acetamide CAS No. 1956367-01-3

N-((5-Chloropyrazin-2-yl)methyl)acetamide

Cat. No.: B1413096
CAS No.: 1956367-01-3
M. Wt: 185.61 g/mol
InChI Key: RGIIRSLVEQJEIK-UHFFFAOYSA-N
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Description

N-((5-Chloropyrazin-2-yl)methyl)acetamide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol It is characterized by the presence of a chloropyrazine ring attached to a methylacetamide group

Scientific Research Applications

N-((5-Chloropyrazin-2-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of “N-((5-Chloropyrazin-2-yl)methyl)acetamide” is not specified in the available resources. Its effects would likely depend on the context of its use, particularly if it’s used as an intermediate in the synthesis of other compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Chloropyrazin-2-yl)methyl)acetamide typically involves the reaction of 5-chloropyrazine-2-carbaldehyde with methylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling chlorinated compounds.

Chemical Reactions Analysis

Types of Reactions

N-((5-Chloropyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, but may include oxidized or reduced forms of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Bromopyrazin-2-yl)methyl)acetamide
  • N-((5-Fluoropyrazin-2-yl)methyl)acetamide
  • N-((5-Methylpyrazin-2-yl)methyl)acetamide

Uniqueness

N-((5-Chloropyrazin-2-yl)methyl)acetamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(5-chloropyrazin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-5(12)9-2-6-3-11-7(8)4-10-6/h3-4H,2H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIIRSLVEQJEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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